
(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine is a compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and pyridine derivatives.
Reaction Conditions: The adamantane derivative is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This is followed by a nucleophilic substitution reaction with a pyridine derivative.
Catalysts and Solvents: Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide or tetrahydrofuran are often used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for research applications.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted adamantane and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, which are critical in the context of its potential therapeutic applications.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(adamantan-1-yl)ethanamine and N-(pyridin-4-ylmethyl)ethanamine share structural similarities but differ in their specific functional groups and overall properties.
Uniqueness: The presence of both adamantane and pyridine moieties in 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C18H26N2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H26N2/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18/h2-5,13,15-17,20H,6-12H2,1H3 |
InChI Key |
DTFSRLNARQAVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
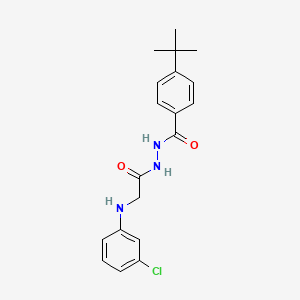
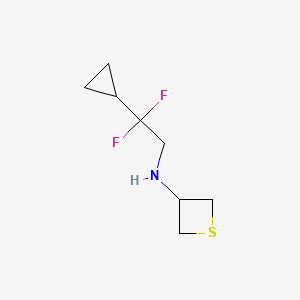
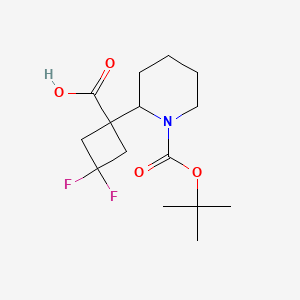
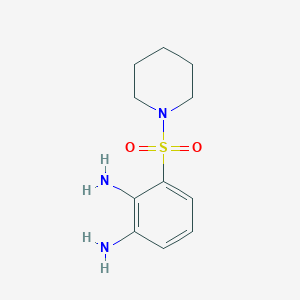

![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
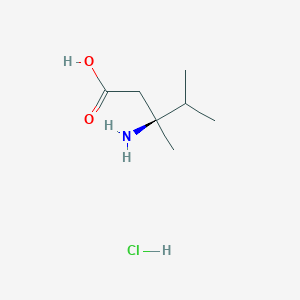
![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
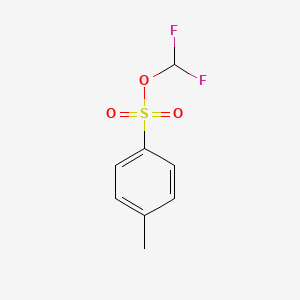
![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
